1-[4-(2-Ethoxyphenoxy)butyl]piperidine;oxalic acid
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Overview
Description
1-[4-(2-Ethoxyphenoxy)butyl]piperidine; oxalic acid is a chemical compound that combines the properties of 1-[4-(2-ethoxyphenoxy)butyl]piperidine and oxalic acid. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-ethoxyphenoxy)butyl]piperidine typically involves the reaction of 2-ethoxyphenol with 1-bromobutane to form 4-(2-ethoxyphenoxy)butane. This intermediate is then reacted with piperidine to yield 1-[4-(2-ethoxyphenoxy)butyl]piperidine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Ethoxyphenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(2-Ethoxyphenoxy)butyl]piperidine; oxalic acid is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-ethoxyphenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenoxy group can interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methoxyphenoxy)butyl]piperidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-[4-(2-Propoxyphenoxy)butyl]piperidine: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
1-[4-(2-Ethoxyphenoxy)butyl]piperidine is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. The presence of oxalic acid can also enhance its solubility and stability in various solvents.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butyl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-2-19-16-10-4-5-11-17(16)20-15-9-8-14-18-12-6-3-7-13-18;3-1(4)2(5)6/h4-5,10-11H,2-3,6-9,12-15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBZJEMRPOWXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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